N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1351615-92-3
VCID: VC4311622
InChI: InChI=1S/C16H23NO3S/c18-14(17-12-15(19)7-9-20-10-8-15)16(5-1-2-6-16)13-4-3-11-21-13/h3-4,11,19H,1-2,5-10,12H2,(H,17,18)
SMILES: C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCOCC3)O
Molecular Formula: C16H23NO3S
Molecular Weight: 309.42

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

CAS No.: 1351615-92-3

Cat. No.: VC4311622

Molecular Formula: C16H23NO3S

Molecular Weight: 309.42

* For research use only. Not for human or veterinary use.

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide - 1351615-92-3

Specification

CAS No. 1351615-92-3
Molecular Formula C16H23NO3S
Molecular Weight 309.42
IUPAC Name N-[(4-hydroxyoxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C16H23NO3S/c18-14(17-12-15(19)7-9-20-10-8-15)16(5-1-2-6-16)13-4-3-11-21-13/h3-4,11,19H,1-2,5-10,12H2,(H,17,18)
Standard InChI Key GMEHXAIJDXAEBL-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCOCC3)O

Introduction

Structural Overview

The compound consists of three key structural components:

  • Tetrahydropyran Ring: A six-membered oxygen-containing heterocyclic ring with a hydroxyl group at the fourth position.

  • Cyclopentanecarboxamide Core: A cyclopentane ring bonded to a carboxamide functional group.

  • Thiophene Substituent: A thiophene ring attached to the cyclopentane structure.

Molecular Formula and Weight

  • Molecular Formula: C14H19NO3S

  • Molecular Weight: Approximately 281.37 g/mol (calculated).

Synthesis Pathway

Although specific synthetic details for this compound are not directly available, the following general steps can be hypothesized based on its structure:

Step 1: Formation of the Tetrahydropyran Unit

  • The tetrahydropyran moiety can be synthesized via acid-catalyzed cyclization of a suitable diol precursor.

Step 2: Functionalization of the Cyclopentane Ring

  • The cyclopentane core can be modified to introduce a carboxamide group through amidation reactions involving cyclopentanecarboxylic acid and an amine derivative.

Step 3: Thiophene Introduction

  • The thiophene ring can be attached via electrophilic substitution or coupling reactions, such as Suzuki or Heck coupling, depending on the precursor availability.

Step 4: Final Assembly

  • The tetrahydropyran unit is linked to the cyclopentane core through an alkylation reaction using a hydroxymethyl intermediate.

Analytical Characterization

The compound's identity and purity can be confirmed using advanced analytical techniques:

TechniquePurpose
NMR SpectroscopyTo confirm the chemical environment of protons and carbons in the structure.
Mass SpectrometryTo determine the molecular weight and fragmentation pattern.
IR SpectroscopyTo identify functional groups (e.g., amide, hydroxyl).
X-ray CrystallographyFor precise structural determination, including bond angles and lengths.

Biological Activity

  • Amide Functional Group: Common in bioactive molecules and may contribute to hydrogen bonding with biological targets.

  • Thiophene Ring: Often found in pharmaceuticals due to its electron-rich aromatic system.

  • Possible activities include:

    • Antimicrobial properties (based on similar thiophene derivatives).

    • Ligand interactions with enzymes or receptors.

Chemical Reactivity

  • The hydroxyl group on the tetrahydropyran ring makes it reactive for further derivatization.

  • The thiophene ring could undergo electrophilic substitution for functional modifications.

Potential Applications

Given its structural complexity, this compound may have applications in:

  • Pharmaceutical Research

    • As a lead compound for drug discovery targeting enzymes or receptors.

  • Material Science

    • Potential use in organic electronics due to the thiophene moiety.

  • Synthetic Chemistry

    • As an intermediate for synthesizing more complex molecules.

Limitations and Future Research

  • Toxicological Studies: No data exists on its safety or side effects.

  • Biological Testing: Further studies are required to explore its pharmacological potential.

  • Synthetic Optimization: Development of efficient, scalable synthetic routes is necessary.

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